molecular formula C7H8ClNO2 B15299252 7-Chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one

7-Chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one

Cat. No.: B15299252
M. Wt: 173.60 g/mol
InChI Key: DSNBGAZKQAMVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-oxa-5-azatricyclo[5110,1,5]nonan-4-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the tricyclic core, followed by chlorination and other functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for controlling the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic molecules with different functional groups, such as:

  • 3-Oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one
  • Spiro[2.2]pentane

Uniqueness

7-Chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one is unique due to its specific chlorine substitution, which can significantly alter its chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

7-chloro-3-oxa-5-azatricyclo[5.1.1.01,5]nonan-4-one

InChI

InChI=1S/C7H8ClNO2/c8-6-1-7(2-6)4-11-5(10)9(7)3-6/h1-4H2

InChI Key

DSNBGAZKQAMVDO-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC13COC(=O)N3C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.